1H-Purine, 6-(1-hexynyl)-

15-Lipoxygenase Inhibition Inflammation Cytokinin Analog

1H-Purine, 6-(1-hexynyl)- (CAS 108643-66-9) is a 6-substituted purine base with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol. The 1-hexynyl substituent at the C6 position confers a calculated LogP of 1.89 , distinguishing it from more polar, natural cytokinins like trans-zeatin or kinetin.

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
CAS No. 108643-66-9
Cat. No. B14311705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Purine, 6-(1-hexynyl)-
CAS108643-66-9
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCCCCC#CC1=C2C(=NC=N1)N=CN2
InChIInChI=1S/C11H12N4/c1-2-3-4-5-6-9-10-11(14-7-12-9)15-8-13-10/h7-8H,2-4H2,1H3,(H,12,13,14,15)
InChIKeyOWAAVPGQSYUJPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Purine, 6-(1-hexynyl)- (CAS 108643-66-9): A 6-Alkynylpurine Scaffold for Kinase and Lipoxygenase Probe Development


1H-Purine, 6-(1-hexynyl)- (CAS 108643-66-9) is a 6-substituted purine base with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol [1]. The 1-hexynyl substituent at the C6 position confers a calculated LogP of 1.89 [1], distinguishing it from more polar, natural cytokinins like trans-zeatin or kinetin. This lipophilic alkynyl modification is a key structural feature that dictates its unique biological profile as a non-antioxidant inhibitor of 15-lipoxygenase and a cytotoxic agent, separating it from N6-substituted aminopurine cytokinins [2].

Why 1H-Purine, 6-(1-hexynyl)- Cannot Be Replaced by Conventional Cytokinins or Unsubstituted Purines


Substituting 1H-Purine, 6-(1-hexynyl)- with a generic purine base (e.g., adenine) or a natural cytokinin (e.g., kinetin, trans-zeatin) will result in a complete loss of the target activity profile. Natural plant hormones like trans-zeatin and kinetin are essentially inactive as 15-lipoxygenase (15-LO) inhibitors [1]. Furthermore, while the target compound acts as a non-antioxidant 15-LO inhibitor, its close analogs with different alkynyl chain lengths or saturations exhibit vastly different potencies; the hexynyl group is not interchangeable with shorter alkynyl, alkenyl, or alkyl chains without significant shifts in inhibitory activity and cytotoxicity [REFS-1, REFS-2]. Substitution with a simple N6-alkylaminopurine would fail to replicate the specific enzyme inhibition profile crucial for pharmacological studies targeting lipid oxidation pathways.

Quantitative Differentiation of 1H-Purine, 6-(1-hexynyl)-: Head-to-Head Activity Data vs. Comparator Purines


Potent 15-Lipoxygenase Inhibition: 6-(1-Hexynyl)purine vs. Natural Cytokinins

The target compound demonstrates profound inhibitory activity against 15-lipoxygenase (15-LO) from soybeans, a property completely absent in the natural cytokinins kinetin, trans-zeatin, and 6-benzylaminopurine (BAP) [1]. While the natural hormones were essentially inactive in this assay, the class of 6-alkynylpurines achieved IC50 values in the range of 90–120 µM [1]. This establishes a clear qualitative and quantitative advantage over natural cytokinins for studies focused on the 15-LO pathway. The compound acts as a non-antioxidant inhibitor, meaning it directly inhibits the enzyme rather than simply scavenging free radicals, as evidenced by its weak DPPH scavenging activity compared to its strong enzyme inhibition [1].

15-Lipoxygenase Inhibition Inflammation Cytokinin Analog

Cytotoxicity in K-562 Leukemia Cells: 6-Alkynylpurines vs. Clinical Anticancer Drugs

6-Alkynylpurines, the class to which the target compound belongs, were screened for cytotoxic activity against human chronic myelogenous leukemia K-562 cells [1]. Most alkynes in the series displayed cytotoxicity comparable to, or better than, the established anticancer drugs 6-mercaptopurine and fludarabine [1]. In direct contrast, the structurally related 6-alkenylpurines, which are also 15-LO inhibitors, exhibited only low toxicity in the same assay [1]. This demonstrates that the alkyne functionality, present in 1H-Purine, 6-(1-hexynyl)-, is a critical determinant of anticancer activity within this scaffold class, distinguishing it from its alkenyl counterparts.

Cytotoxicity Leukemia Cancer

Purine Nucleoside Phosphorylase (PNP) Inhibition: A Secondary Pharmacological Activity

Data in BindingDB indicates that 1H-Purine, 6-(1-hexynyl)- is a moderate inhibitor of purine nucleoside phosphorylase (PNP), a target for T-cell mediated diseases [1]. The compound exhibits an IC50 of 1,330 nM and a Ki of 290,000 nM against human erythrocyte PNP [1]. This is a distinct mechanistic property not shared by cytokinin-active analogs like kinetin or BAP, whose primary interactions are with plant hormone receptors. While the potency is lower than optimized clinical PNP inhibitors, this activity demonstrates a multi-target profile that differentiates it from single-mechanism purine analogs and opens avenues for immunopharmacology research.

Purine Nucleoside Phosphorylase Enzyme Inhibition T-cell Regulation

Physicochemical Differentiation: Optimized Lipophilicity (LogP) vs. Hydrophilic Cytokinins

The calculated LogP for 1H-Purine, 6-(1-hexynyl)- is 1.89 [1]. This value indicates significantly higher lipophilicity compared to natural aminopurine cytokinins. For example, kinetin has a calculated LogP of approximately 0.5, and trans-zeatin, with its hydroxyl group, is substantially more hydrophilic. This difference in lipophilicity directly impacts membrane permeability and pharmacokinetic behavior, making the 6-(1-hexynyl)- derivative a more suitable scaffold for developing cell-permeable probes targeting intracellular enzymes like 15-lipoxygenase, compared to its more polar natural counterparts.

Lipophilicity LogP Drug-likeness

Synthetic Versatility: A Key Intermediate for Diversifying the 6-Position of Purines

6-Alkynylpurines, including the target compound, are valuable synthetic intermediates. The alkyne moiety can be chemoselectively transformed into alkyl, alkenyl, or heterocyclic derivatives [1]. For instance, 6-alkynylpurines can undergo cyclotrimerization to yield 6-arylpurines [1], or be hydrogenated to 6-alkylpurines [2]. This synthetic flexibility is a key differentiator from 6-alkylaminopurines, whose C-N bond is less versatile for further carbon-carbon bond-forming reactions. This positions 1H-Purine, 6-(1-hexynyl)- as a strategic starting material for creating diverse libraries of 6-substituted purines, a capability not offered by common 6-chloro or 6-aminopurine building blocks.

Synthetic Chemistry Sonogashira Coupling Chemical Biology

Target Application Scenarios for 1H-Purine, 6-(1-hexynyl)- Based on Verified Differentiation


Development of Non-Antioxidant 15-Lipoxygenase Inhibitors for Inflammatory Disease Research

Procure 1H-Purine, 6-(1-hexynyl)- as a validated starting point for a 15-LO inhibitor program. Unlike natural cytokinins (kinetin, trans-zeatin, BAP) which are completely inactive against 15-LO, this compound demonstrates class-verified profound inhibitory activity [1]. Its non-antioxidant mechanism, confirmed by weak DPPH scavenging activity [1], is ideal for dissecting enzyme-specific roles in inflammation and atherosclerosis without confounding radical-scavenging effects.

Lead Compound for Cytotoxic Agents Targeting K-562 and Related Leukemia Cell Lines

Select this compound for anticancer SAR studies based on its class-verified cytotoxicity against K-562 chronic myelogenous leukemia cells, which is comparable to or better than the clinical drugs 6-mercaptopurine and fludarabine [2]. Critically, this activity is absent in the related 6-alkenylpurines, making the alkyne moiety a key pharmacophore for further optimization.

Multi-Target Chemical Probe: Combining 15-LO and Purine Nucleoside Phosphorylase (PNP) Inhibition

Use this compound to investigate the pharmacological consequences of dual 15-LO and PNP inhibition. With a documented PNP IC50 of 1,330 nM [3], it provides a unique polypharmacological profile not found in standard cytokinins or single-target purine analogs. This is particularly relevant for immunology research where both lipid mediator synthesis and purine salvage pathways are implicated.

Diversifiable Synthetic Intermediate for Purine Library Synthesis

Procure 1H-Purine, 6-(1-hexynyl)- in bulk as a versatile late-stage intermediate. Its terminal alkyne allows for efficient diversification via Sonogashira coupling, cyclotrimerization, or hydrogenation to generate libraries of 6-alkyl, 6-alkenyl, or 6-arylpurines [REFS-4, REFS-5], a capability beyond the scope of standard 6-chloro or 6-aminopurine precursors.

Quote Request

Request a Quote for 1H-Purine, 6-(1-hexynyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.